3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide
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Overview
Description
3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide is a synthetic organic compound characterized by the presence of difluoroethoxy, iodo, and isobutylbenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide typically involves multiple steps, starting with the preparation of the difluoroethoxy intermediate. One common method involves the reaction of 2,2-difluoroethanol with a suitable sulfonyl chloride or sulfonic anhydride in the presence of an organic solvent and an alkali . This intermediate is then subjected to further reactions to introduce the iodo and isobutylbenzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the difluoromethylation and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to various receptors . The iodo group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethoxy)-6-iodobenzamide: Similar structure but different substitution pattern.
4-Iodo-N-isobutylbenzamide: Lacks the difluoroethoxy group.
3-(2,2-Difluoroethoxy)benzaldehyde: Contains the difluoroethoxy group but lacks the amide functionality.
Uniqueness
3-(2,2-Difluoroethoxy)-4-iodo-N-isobutylbenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both difluoroethoxy and iodo groups makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-4-iodo-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2INO2/c1-8(2)6-17-13(18)9-3-4-10(16)11(5-9)19-7-12(14)15/h3-5,8,12H,6-7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFCKTSBCQSWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)I)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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